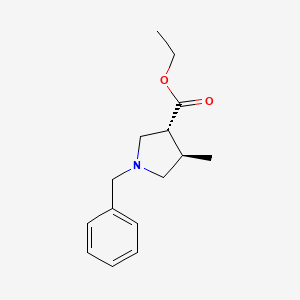

trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

Description

trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate (CAS 261896-27-9) is a pyrrolidine derivative with the molecular formula C₁₅H₂₁NO₂. This compound features a trans-configuration at the pyrrolidine ring, a benzyl group at the 1-position, a methyl group at the 4-position, and an ethyl ester at the 3-position. It is commercially available at 96% purity, primarily as a research chemical for pharmaceutical or synthetic applications .

Properties

IUPAC Name |

ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-3-18-15(17)14-11-16(9-12(14)2)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZPWQCQDBQIJJ-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(C[C@@H]1C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680058 | |

| Record name | Ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473914-76-0 | |

| Record name | Ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Ring Formation

A common approach starts from chiral amino acid derivatives such as methyl-Boc-D-pyroglutamate or protected proline analogs. These provide a stereochemically defined scaffold for the pyrrolidine ring.

Cyclization is often achieved by intramolecular nucleophilic substitution or reductive amination, forming the pyrrolidine ring with desired stereochemistry.

Introduction of the Benzyl Group

The benzyl substituent at the nitrogen is introduced via nucleophilic substitution with benzyl halides or via reductive amination using benzaldehyde derivatives.

Protection of the amino group with tert-butoxycarbonyl (Boc) is commonly employed to facilitate selective reactions and avoid side reactions.

Functionalization at the 4-Position

The methyl group at the 4-position is introduced by stereoselective alkylation using methylating agents under controlled conditions, often with bases such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C).

Alternative methods include C-H activation and arylation strategies, followed by reduction and functional group transformations to install the methyl substituent with trans stereochemistry relative to the 3-carboxylate.

Esterification

The carboxylic acid at the 3-position is converted to the ethyl ester by reaction with ethanol in the presence of acid catalysts or via transesterification.

Esterification is typically performed after ring formation and substitution to ensure stability of the ester group during other synthetic steps.

Protection and Deprotection

Use of Boc protecting groups on the amino function allows for selective deprotection under acidic conditions (e.g., trifluoroacetic acid treatment) to yield the free amine when needed.

Trimethylsilyl (TMS) protection of nitrogen has also been reported in intermediate steps to improve yields and selectivity.

Representative Example from Patent Literature

A patent (EP3015456A1) describes a preparation method for pyrrolidine-2-carboxylic acid derivatives, which can be adapted for the synthesis of this compound:

| Step | Description | Conditions | Yield |

|---|---|---|---|

| 1 | Deprotonation of protected amino acid derivative with LDA at -78°C | THF solvent, nitrogen atmosphere | 75.6% (for intermediate pyrrolidine) |

| 2 | Alkylation with methylating agent or allyl bromide | Maintain low temperature (-78°C) to control stereochemistry | 36% (diastereomerically pure isolated) |

| 3 | Cyclization and reduction steps | Use of super-hydride and BF3·Et3SiH | 72% over two steps |

| 4 | Ester hydrolysis and re-esterification | NaOH hydrolysis followed by esterification with ethanol | Variable, optimized for purity |

| 5 | Deprotection of Boc group | Treatment with trifluoroacetic acid at 25°C for 4 hours | High yield (~95%) |

This method emphasizes mild conditions, stereochemical control, and use of protecting groups to achieve high purity and yield.

Comparative Data Table of Preparation Parameters

| Parameter | Method A (Patent EP3015456A1) | Method B (Literature C-H Activation) | Method C (Reductive Amination) |

|---|---|---|---|

| Starting Material | Protected amino acid derivative | Methyl-Boc-D-pyroglutamate | Amino acid + benzaldehyde |

| Key Reagents | LDA, methylating agents, TFA | LHMDS, allyl bromide, OsO4, NaIO4 | Benzyl halide, reducing agent |

| Temperature | -78°C to 25°C | -78°C to room temperature | Room temperature to reflux |

| Protection Strategy | Boc, TMS | Boc | Boc |

| Yield (%) | Up to 95% (intermediate) | ~36% (diastereomeric purity) | Moderate, depends on reductive amination efficiency |

| Stereochemical Control | High, via chiral pool and low temp alkylation | Moderate, requires chromatographic separation | Variable, depends on conditions |

| Scalability | Suitable for scale-up | Moderate, complex steps | Simple but lower stereoselectivity |

Research Findings and Optimization Notes

The use of chiral pool starting materials (e.g., L-proline derivatives) significantly improves stereoselectivity and yield.

Low-temperature alkylation and controlled addition of reagents prevent epimerization and side reactions.

Protecting groups such as Boc and TMS are critical for selective transformations and purification.

Avoidance of highly toxic reagents like 9-BBN and sodium cyanide improves safety and feasibility for scale-up.

Continuous flow reactors and automated systems have been suggested for industrial optimization to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl ester groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate has been explored for its potential in drug design due to its structural similarity to other biologically active compounds. Its applications include:

- Neuroprotection : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

- Antioxidant Activity : Research indicates that it may serve as an antioxidant, helping to mitigate oxidative stress in cells .

Pharmacological Studies

The compound's interactions with various biological targets have been a focal point of research:

- Receptor Binding Studies : Investigations into its binding affinities with neurotransmitter receptors have shown promise, indicating potential roles in modulating neurological functions.

- Cytochrome P450 Interactions : Studies are being conducted to understand how this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and can affect pharmacokinetics.

Therapeutic Potential

The therapeutic implications of this compound are extensive:

- Antihypertensive Agents : Similar pyrrolidine derivatives have shown efficacy in lowering blood pressure, suggesting that this compound could be developed for cardiovascular applications.

- Antimycobacterial Activity : There is ongoing research into its effectiveness against Mycobacterium species, which could pave the way for new treatments against tuberculosis and other infections.

Comparative Analysis with Related Compounds

The following table summarizes the comparative biological activities of this compound with related pyrrolidine derivatives:

Mechanism of Action

The mechanism of action of trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring structure allows it to bind to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares trans-ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate with key analogs based on substituents, molecular properties, and available

Substituent Effects on Molecular Properties

- 4-Methyl vs. 4-Aryl Groups : The methyl group in the target compound offers minimal steric hindrance, while analogs with pyridin-4-yl or 4-chlorophenyl substituents introduce aromaticity, polarity, or electron-withdrawing effects. For example, the 4-chlorophenyl group in CAS 131796-63-9 enhances lipophilicity, which could improve membrane permeability .

Biological Activity

Trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate is a chemical compound with significant potential in medicinal chemistry due to its unique structural properties. It possesses chiral centers at the 3 and 4 positions of the pyrrolidine ring, which may influence its biological activity and interactions with various biological targets. This compound is primarily studied for its potential applications in drug design and development.

- Molecular Formula : C₁₅H₂₁NO₂

- Molar Mass : Approximately 233.31 g/mol

- Structural Features : Contains a benzyl group attached to the nitrogen atom of the pyrrolidine ring, contributing to its chiral nature.

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its interactions with different receptors and enzymes. Here are some key findings:

Interaction Studies

- Receptor Binding Affinities : Preliminary investigations indicate that this compound may exhibit binding affinities similar to other pyrrolidine derivatives. However, comprehensive studies are required to establish its pharmacokinetic and pharmacodynamic profiles .

- Cytochrome P450 Interactions : Research into the interactions with cytochrome P450 enzymes could provide insights into its metabolic pathways and potential drug-drug interactions, which are critical for evaluating safety and efficacy in therapeutic applications .

The mechanism of action for this compound is not fully elucidated but is hypothesized to involve modulation of enzyme activity through binding to specific molecular targets. This could lead to various biological effects, including potential antimicrobial and anticancer activities, as observed in related compounds .

Case Studies and Research Findings

Several studies have highlighted the biological implications of compounds structurally related to this compound:

- Anticancer Properties : Similar pyrrolidine derivatives have shown promise in inhibiting cancer cell proliferation, particularly in models involving BRCA1/2 mutations . Such findings suggest that this compound could be explored for similar therapeutic applications.

- Antimicrobial Activity : Research indicates that compounds within this chemical class may possess antimicrobial properties, making them potential candidates for the development of new antibiotics .

Comparative Analysis with Related Compounds

A comparative analysis can help understand the potential efficacy of this compound relative to other similar compounds. The following table summarizes key features and biological activities:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Potential anticancer and antimicrobial | Chiral centers at positions 3 and 4 |

| Ethyl 4-benzoyl-1-methylpyrrolidine-3-carboxylate | Structure | Anticancer, antimicrobial | Used as a lead compound in drug discovery |

| Other Pyrrolidine Derivatives | Varies | Varies based on specific structure | Often exhibit diverse biological activities |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trans-ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate?

- Methodological Answer : A common approach involves [3 + 2] annulation reactions using phosphine catalysts (e.g., tributylphosphine) to construct the pyrrolidine core. Ethyl ester groups can be introduced via nucleophilic substitution or esterification. Structural analogs, such as ethyl trans-1-benzyl-4-ethylpyrrolidine-3-carboxylate, have been synthesized using similar protocols, highlighting the adaptability of annulation strategies for substituted pyrrolidines .

- Key Considerations : Optimize reaction conditions (solvent, temperature, catalyst loading) to enhance stereoselectivity and yield. Monitor reaction progress via TLC or HPLC.

Q. How can the stereochemistry of trans-ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate be confirmed?

- Methodological Answer : X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL) for structure refinement . For preliminary analysis, employ NOESY NMR to identify spatial proximities between substituents (e.g., benzyl and methyl groups). Computational methods (DFT) can predict stable conformers, which should align with crystallographic data .

- Validation : Cross-validate NMR-derived coupling constants () with crystallographic torsion angles to resolve ambiguities .

Q. What analytical techniques are suitable for purity assessment of this compound?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS) to detect impurities. For chiral purity, use chiral stationary-phase HPLC or polarimetry. Structural analogs, such as ethyl 1-cyclohexyl-5-aryl-pyrazole carboxylates, have been validated using similar protocols .

- Quality Control : Ensure >95% purity (via integration of HPLC peaks) and corroborate with H/C NMR .

Advanced Research Questions

Q. How can conformational flexibility of the pyrrolidine ring be quantified in trans-ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate?

- Methodological Answer : Apply Cremer-Pople puckering parameters to analyze ring non-planarity. Calculate puckering amplitude () and phase angle () from crystallographic coordinates . Compare with analogs like ethyl 1-benzyl-4-hydroxy-pyrrolidine-3-carboxylate, where puckering angles (e.g., C2–C3–C4–C5) influence hydrogen-bonding networks .

- Advanced Tools : Use software like Mercury (CCDC) to visualize puckering modes and assess steric interactions between substituents .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : If NMR data conflicts with crystallographic results (e.g., unexpected coupling constants), re-examine sample preparation for polymorphism or solvent-induced conformational changes. For example, in ethyl 1-benzyl-4-hydroxy-pyrrolidine derivatives, dynamic NMR effects can arise from intramolecular hydrogen bonding .

- Case Study : Re-refine X-ray data using SHELXL with updated restraints for bond lengths/angles. Validate against independent datasets .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Compare with analogs like methyl 1-benzyl-pyrrolidine carboxylates to assess electronic effects of substituents .

- Experimental Validation : Test predicted reactivity in cross-coupling or hydrogenation reactions. Monitor by in situ IR or GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.